8-(3-Aminopropoxy)quinoline dihydrochloride 8-(3-Aminopropoxy)quinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1258649-86-3
VCID: VC3375940
InChI: InChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H
SMILES: C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl
Molecular Formula: C12H16Cl2N2O
Molecular Weight: 275.17 g/mol

8-(3-Aminopropoxy)quinoline dihydrochloride

CAS No.: 1258649-86-3

Cat. No.: VC3375940

Molecular Formula: C12H16Cl2N2O

Molecular Weight: 275.17 g/mol

* For research use only. Not for human or veterinary use.

8-(3-Aminopropoxy)quinoline dihydrochloride - 1258649-86-3

Specification

CAS No. 1258649-86-3
Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17 g/mol
IUPAC Name 3-quinolin-8-yloxypropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H
Standard InChI Key VSRJOLFYZVBUNM-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl
Canonical SMILES C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification

8-(3-Aminopropoxy)quinoline dihydrochloride is a chemical compound characterized by its quinoline scaffold with an aminopropoxy functional group attached at the 8-position. The compound is registered with CAS number 1258649-86-3 and is also known by its systematic name 1-Propanamine, 3-(8-quinolinyloxy)-, hydrochloride (1:2) . The presence of two hydrochloride moieties creates a salt form of the parent compound, significantly altering its physicochemical properties compared to the free base.

Structural Characteristics

The molecular structure of this compound features a quinoline core (a bicyclic aromatic system consisting of a benzene ring fused with a pyridine ring) with an aminopropoxy substituent at the 8-position. This structural arrangement gives the molecule specific spatial and electronic properties that influence its chemical behavior and potential biological activities. The aminopropoxy group consists of a three-carbon chain (propoxy) with a terminal amine group, creating a flexible linker that can participate in various molecular interactions .

Chemical Formula and Molecular Weight

The compound has a molecular formula of C₁₂H₁₄N₂O·2HCl, reflecting its composition as a dihydrochloride salt of the parent molecule . The molecular structure can be represented through various chemical notations as shown in Table 1.

Table 1: Chemical Identifiers and Notations for 8-(3-Aminopropoxy)quinoline Dihydrochloride

ParameterValue
CAS Number1258649-86-3
Molecular FormulaC₁₂H₁₄N₂O·2HCl
Molecular Weight275.17 g/mol (calculated for dihydrochloride)
InChIInChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H
InChI KeyVSRJOLFYZVBUNM-UHFFFAOYSA-N
SMILESCl.N1=CC=CC2=CC=CC(OCCCN)=C12
Synonyms3-(quinolin-8-yloxy)propan-1-amine dihydrochloride

Note: While one source indicates a molecular formula of C12H15ClN2O and a molecular weight of 238.72 g/mol , this appears to be inconsistent with the dihydrochloride form, which would have two chloride counterions rather than one.

Physical and Chemical Properties

Physical State and Appearance

Although specific information on the physical appearance of 8-(3-Aminopropoxy)quinoline dihydrochloride is limited in the available literature, quinoline derivatives typically present as crystalline solids with colors ranging from white to pale yellow. As a hydrochloride salt, this compound is expected to have enhanced stability and solubility characteristics compared to its free base form .

Solubility Profile

The compound's solubility is significantly influenced by its salt form. As a dihydrochloride salt, 8-(3-Aminopropoxy)quinoline demonstrates increased water solubility compared to its free base form. This enhanced aqueous solubility is a crucial property for pharmaceutical applications, as it can improve bioavailability and facilitate formulation development . The compound likely exhibits different solubility characteristics in various solvents, with greater solubility in polar protic solvents than in non-polar solvents.

Chemical Reactivity

The reactivity of 8-(3-Aminopropoxy)quinoline dihydrochloride is governed by its functional groups:

  • The quinoline moiety provides sites for electrophilic aromatic substitution reactions, though with varying reactivity across different positions.

  • The terminal amine group can participate in various reactions typical of primary amines, including nucleophilic substitutions, acylations, and condensation reactions.

  • The oxygen atom in the propoxy linker can engage in hydrogen bonding interactions .

These reactive sites make the compound versatile for chemical modifications and potential conjugation with other molecules of interest.

Structural Relationship to Other Quinoline Derivatives

Comparison with 8-Aminoquinoline

8-(3-Aminopropoxy)quinoline differs from 8-aminoquinoline in that it contains a 3-aminopropoxy group at the 8-position rather than a direct amino substitution. 8-Aminoquinoline (often abbreviated as AQ) is a pale yellow solid that serves as a structural scaffold for several antimalarial drugs . The extended aminopropoxy chain in 8-(3-Aminopropoxy)quinoline provides additional flexibility and potential for different biological interactions compared to the rigid structure of 8-aminoquinoline.

Related Medicinal Compounds

Several quinoline derivatives with structural similarities to 8-(3-Aminopropoxy)quinoline have significant medicinal applications. Primaquine, tafenoquine, and pamaq are 8-aminoquinoline derivatives with established antimalarial activity . These compounds suggest potential biological activity paths for 8-(3-Aminopropoxy)quinoline dihydrochloride, particularly in antiparasitic or antimicrobial applications.

Table 2: Comparison of 8-(3-Aminopropoxy)quinoline Dihydrochloride with Related Quinoline Derivatives

CompoundKey Structural FeatureNotable Properties
8-(3-Aminopropoxy)quinoline dihydrochloride3-Aminopropoxy group at 8-positionEnhanced water solubility as dihydrochloride salt
8-AminoquinolineDirect amino group at 8-positionPrecursor to several antimalarial drugs
8-HydroxyquinolineHydroxyl group at 8-positionMetal chelating properties, antimicrobial activity
Primaquine8-(4-Amino-1-methylbutylamino) groupActive against liver stage malaria parasites
3-Amino-8-trifluoromethylquinolineAmino group at 3-position, trifluoromethyl at 8-positionPotentially different biological target profile

Molecular Interactions and Binding Properties

Metal Chelation Properties

Quinoline derivatives are known for their metal chelating abilities. The nitrogen in the quinoline ring and potentially the oxygen and nitrogen in the aminopropoxy chain could coordinate with metal ions. This property might contribute to potential biological mechanisms, such as interference with metalloenzymes or metal-dependent cellular processes.

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